molecular formula C23H22O5 B14652740 2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde CAS No. 52249-84-0

2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde

Cat. No.: B14652740
CAS No.: 52249-84-0
M. Wt: 378.4 g/mol
InChI Key: GCEAPVKVMYVTRI-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde is an organic compound with a complex aromatic structure. It is characterized by the presence of two benzyloxy groups and two methoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde typically involves the alkylation of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 2,4-Bis(benzyloxy)-3,6-dimethoxybenzoic acid.

    Reduction: 2,4-Bis(benzyloxy)-3,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic

Properties

CAS No.

52249-84-0

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

3,6-dimethoxy-2,4-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C23H22O5/c1-25-20-13-21(27-15-17-9-5-3-6-10-17)23(26-2)22(19(20)14-24)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3

InChI Key

GCEAPVKVMYVTRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C=O)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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